molecular formula C18H29NO3S B361889 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine CAS No. 833437-92-6

1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine

Katalognummer: B361889
CAS-Nummer: 833437-92-6
Molekulargewicht: 339.5g/mol
InChI-Schlüssel: GKKSELFQIXMYTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine is a complex organic compound with a unique structure that includes an ethoxy group, a methyl group, and a methylethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine typically involves multiple steps, including the formation of the phenyl ring with the desired substituents, followed by the introduction of the sulfonyl group and the piperidine ring. Common synthetic routes may include:

    Friedel-Crafts Acylation: This step involves the acylation of the phenyl ring to introduce the ethoxy and methyl groups.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Medicine: It may have therapeutic potential due to its unique structure and ability to interact with biological targets.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity of the compound. The piperidine ring can interact with various receptors and enzymes, potentially leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine
  • **1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-ethylpiperidine
  • **1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-propylpiperidine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of the ethoxy, methyl, and methylethyl groups on the phenyl ring, along with the sulfonyl and piperidine moieties, provides a unique chemical profile that can be exploited in various fields.

Eigenschaften

CAS-Nummer

833437-92-6

Molekularformel

C18H29NO3S

Molekulargewicht

339.5g/mol

IUPAC-Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine

InChI

InChI=1S/C18H29NO3S/c1-6-22-17-10-15(5)16(13(2)3)11-18(17)23(20,21)19-9-7-8-14(4)12-19/h10-11,13-14H,6-9,12H2,1-5H3

InChI-Schlüssel

GKKSELFQIXMYTE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC(C2)C

Kanonische SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC(C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.